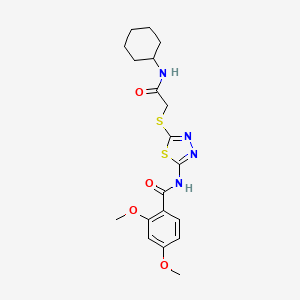

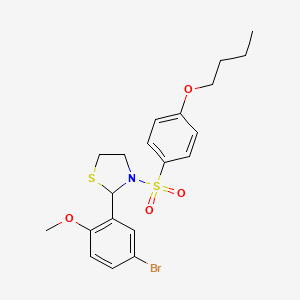

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazoles, which are structurally related to the compound , often involves oxidative dimerization of thiobenzamides or similar precursors. For example, Aggarwal and Hooda (2021) reported the serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles using a household compact fluorescent lamp, highlighting an innovative approach to thiadiazole synthesis that could potentially be applied to the synthesis of N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (Aggarwal & Hooda, 2021).

Molecular Structure Analysis

The molecular structure of thiadiazoles and similar compounds has been extensively studied. For instance, Yu et al. (2014) explored the structure of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, providing insights into the molecular configuration that could be relevant for understanding the structure of our target compound (Yu et al., 2014).

Chemical Reactions and Properties

Thioamides, which are key precursors in thiadiazole synthesis, can undergo various chemical reactions, including oxidative dimerization to form 1,2,4-thiadiazoles. Patil et al. (2009) demonstrated this process using hypervalent iodine-containing reagents, which could be relevant for the chemical reactions involving our target compound (Patil et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis and industrial processes. Although specific data on this compound was not found, the methodologies for determining these properties are well-established in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are essential for understanding the behavior of this compound in various environments and reactions. The work of Zhao et al. (2013) on the metal-free synthesis of 2-aminobenzothiazoles offers insights into the oxidative processes that could be applicable to the chemical properties of the target compound (Zhao et al., 2013).

Applications De Recherche Scientifique

Hypoxia-Selective Antitumor Agents :

- A study by Palmer et al. (1996) explored a series of novel hypoxia-selective cytotoxins, including analogs related to the chemical structure . The research focused on the synthesis and cytotoxicity of these compounds under hypoxic conditions, contributing to the development of targeted cancer therapies.

Mechanism of 1,2,4‐Thiadiazoles Formation :

- The work by Forlani et al. (2000) investigated the condensation reactions leading to the formation of 1,2,4-thiadiazoles, a core component of the compound . This study provided insights into the chemical processes and mechanisms underlying the synthesis of these structures.

Antiproliferative and Antimicrobial Properties :

- Research by Gür et al. (2020) highlighted the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds. This study underscores the potential biomedical applications of these compounds, including the one .

Visible-Light Promoted Synthesis of Thiadiazoles :

- The study by Aggarwal and Hooda (2021) demonstrated a visible-light promoted method for synthesizing 1,2,4-thiadiazoles. This research presents an environmentally friendly and efficient approach to producing compounds similar to the one you are interested in.

Design and Synthesis of Thiadiazole Derivatives :

- The work by Almasirad et al. (2016) focused on the design, synthesis, and biological evaluation of 1,3,4-thiadiazole derivatives as cytotoxic agents. This research is relevant to understanding the potential applications of the compound in cancer therapy.

Reductive Chemistry of Hypoxia-Selective Cytotoxins :

- Another study by Palmer et al. (1995) explored the reductive chemistry of hypoxia-selective cytotoxins. The research provides valuable information on the biochemical reactions and pathways involved in the action of these compounds.

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it may be involved in pathways related to cellular signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-26-13-8-9-14(15(10-13)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRDXDAXVKTVJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)